
NeuAc(alpha2-8)NeuAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Neup5Ac-(2->8)-alpha-Neup5Ac is alpha-Neu5Ac-(2->8)-Neu5Ac in which the configuration at the anomeric carbon atom of the residue at the reducing end is alpha It has a role as an epitope.
Wissenschaftliche Forschungsanwendungen
Chemical Shift Perturbations in Oligosaccharides : The NeuAc residue in alpha 2-----6 linkage to GlcNAc creates diagnostic chemical shift perturbations in oligosaccharides, which is crucial for understanding structures in glycoproteins like fetuin (Cumming et al., 1989).
Role in Polysaccharides and Gangliosides : NeuAc(2–9)NeuAc and NeuAc(2–8)NeuAc disaccharides are part of group C meningococcal polysaccharides and gangliosides, contributing to biological functions and disease mechanisms (Okamoto et al., 1988).
Conformational Epitope in Polysaccharides : Conformational differences in alpha-(2----8)-linked sialic acid oligosaccharides (NeuAc)n explain the conformational epitope of the group B meningococcal polysaccharide, aiding in vaccine design and disease understanding (Michon et al., 1987).
Tumor-associated Carbohydrate Antigen : NeuAc is involved directly at the antibody binding site on the tumor-associated carbohydrate antigen 19-9, indicating its importance in cancer diagnosis and therapy (Bechtel et al., 1990).
Biosensor Development : A NeuAc biosensor has improved the production of N-acetylneuraminate in Escherichia coli by 34%, showing potential in metabolic engineering and bio-production efficiency enhancement (Yang et al., 2017).
Presence in Human Hepatocellular Carcinoma : Gangliosides with NeuAc alpha 2-6Gal structure are found in human hepatocellular carcinoma, suggesting a role in cancer development or progression (Taki et al., 1992).
Cerebrospinal Fluid in Children : Poly2,8NeuAc is found in the cerebrospinal fluid of younger children, indicating a developmental role or biomarker potential (Weisgerber et al., 1990).
Sialic Acid for Colominic Acid Biosynthesis : NeuAc lyase in E. coli K1 generates sialic acid for colominic acid biosynthesis, essential for understanding bacterial pathogenesis and metabolic processes (Ferrero et al., 1996).
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O17/c1-7(27)23-13-9(29)3-21(38,19(34)35)40-18(13)16(33)12(6-26)39-22(20(36)37)4-10(30)14(24-8(2)28)17(41-22)15(32)11(31)5-25/h9-18,25-26,29-33,38H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21+,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXBZLHHWJUOSV-VCVJBUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929887 |
Source


|
| Record name | 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137760-83-9 |
Source


|
| Record name | 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-(1-methylpyrazolo[3,4-b]pyridin-6-yl)hydrazine](/img/structure/B8208621.png)

![ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8208634.png)
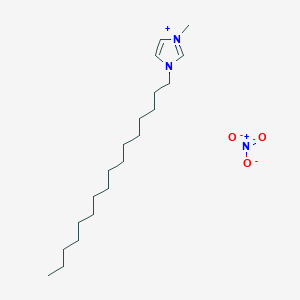

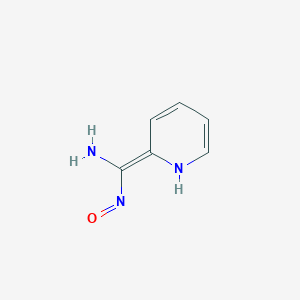

![2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methoxymethyl]oxirane](/img/structure/B8208669.png)
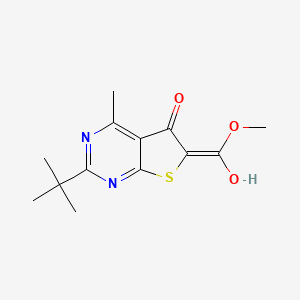
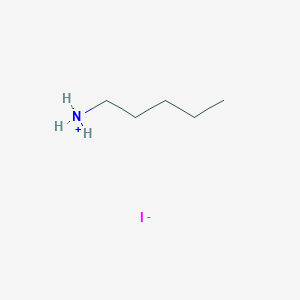
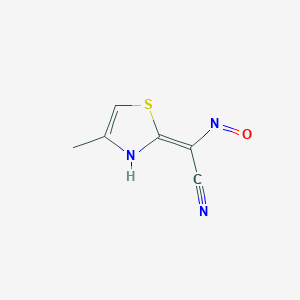

![3-[1-(2-Decyltetradecyl)-2-oxo-6-bromo-2,3-dihydro-1H-indole-3-ylidene]-1-(2-decyltetradecyl)-2-oxo-6-bromo-2,3-dihydro-1H-indole](/img/structure/B8208704.png)
![Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)